molecular formula C7H16N2 B3204313 (2R)-2-ethyl-1-methylpiperazine CAS No. 1033710-87-0

(2R)-2-ethyl-1-methylpiperazine

Cat. No.: B3204313
CAS No.: 1033710-87-0
M. Wt: 128.22
InChI Key: AWZLXVAPLHUDSY-SSDOTTSWSA-N
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Description

(2R)-2-ethyl-1-methylpiperazine: is a chiral piperazine derivative with a specific stereochemistry Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-ethyl-1-methylpiperazine typically involves the reaction of ethylamine with 1-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process may also include purification steps such as distillation or crystallization to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-ethyl-1-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazines.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-ethyl-1-methylpiperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It can serve as a model compound for understanding the interactions between chiral drugs and their targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs that target specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-ethyl-1-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

    (2S)-2-ethyl-1-methylpiperazine: The enantiomer of (2R)-2-ethyl-1-methylpiperazine with opposite stereochemistry.

    1-ethyl-4-methylpiperazine: A structural isomer with different substitution patterns.

    2-methylpiperazine: A simpler piperazine derivative with a single methyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the synthesis of enantiomerically pure compounds and in studying chiral interactions in biological systems.

Properties

IUPAC Name

(2R)-2-ethyl-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-6-8-4-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZLXVAPLHUDSY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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